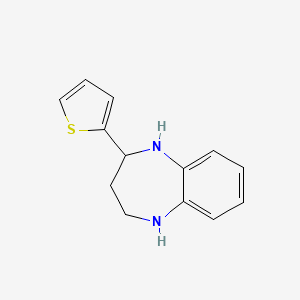

2-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Description

Properties

IUPAC Name |

4-thiophen-2-yl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2S/c1-2-5-11-10(4-1)14-8-7-12(15-11)13-6-3-9-16-13/h1-6,9,12,14-15H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFCCRGYHRDPRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2NC1C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378024 | |

| Record name | 2-(Thiophen-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904813-50-9 | |

| Record name | 2-(Thiophen-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine typically involves the condensation of a thiophene derivative with a benzodiazepine precursor. One common method is the cyclization of 2-aminothiophene with an appropriate benzodiazepine intermediate under acidic or basic conditions. The reaction can be catalyzed by various agents, such as Lewis acids or bases, to improve yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzodiazepine core can be reduced to form dihydro or tetrahydro derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the benzodiazepine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions (e.g., acidic or basic media).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydro or tetrahydro derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anxiolytic and Sedative Effects

Research indicates that benzodiazepine derivatives exhibit anxiolytic and sedative effects. Compounds similar to 2-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine have been studied for their potential to modulate GABA_A receptors, which are critical in anxiety regulation.

Anticonvulsant Activity

Benzodiazepines are well-known for their anticonvulsant properties. Preliminary studies suggest that this compound may also possess similar effects, making it a candidate for further research in epilepsy treatment.

Neuroprotective Properties

There is emerging evidence that certain benzodiazepine derivatives can provide neuroprotection against oxidative stress and neuroinflammation. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. Research has explored the use of compounds like this compound in organic light-emitting diodes (OLEDs) and organic solar cells due to their favorable charge transport characteristics.

Polymer Chemistry

This compound can serve as a building block in the synthesis of novel polymers with tailored properties for specific applications such as drug delivery systems or advanced coatings.

Synthesis of Complex Molecules

As a versatile intermediate, this compound can be utilized in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications that can lead to new compounds with enhanced biological activity.

Case Study 1: Synthesis and Characterization

A study conducted on the synthesis of this compound involved various reaction conditions to optimize yield and purity. The characterization was performed using NMR spectroscopy and mass spectrometry to confirm the structure.

Case Study 2: Biological Evaluation

In vitro studies assessed the anxiolytic effects of this compound using rodent models. The results indicated a significant reduction in anxiety-like behavior compared to controls, suggesting its potential therapeutic use.

Mechanism of Action

The mechanism of action of 2-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can enhance the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. Additionally, the thiophene ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key analogs of 2-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine include derivatives with varying substituents at the 2-position of the benzodiazepine core:

Key Observations :

- Electronic Effects : The thiophene group provides a balance between electron-rich (phenyl) and electron-deficient systems, influencing binding affinity in receptor models.

- Steric Effects : Methoxy substituents (ortho vs. para) modulate steric hindrance, impacting reaction regioselectivity during acylation or alkylation .

Conformational Analysis

Ring puckering in benzodiazepines, analyzed via Cremer-Pople coordinates , reveals that the thiophene substituent induces slight distortion in the seven-membered ring compared to phenyl or methoxy groups. This conformational flexibility may enhance binding to flexible protein targets.

Biological Activity

2-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a heterocyclic compound characterized by the fusion of a benzodiazepine core with a thiophene ring. This unique structure may enhance its biological activity and stability compared to traditional benzodiazepines. The compound is being investigated for various pharmacological properties, including its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

- IUPAC Name : 4-thiophen-2-yl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

- Molecular Formula : C13H14N2S

- Molecular Weight : 230.33 g/mol

- CAS Number : 904813-50-9

Biological Activity Overview

The biological activities of this compound have been explored in several studies. Below are the primary areas of investigation:

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives of benzodiazepines can inhibit the growth of various bacteria and fungi. The incorporation of the thiophene ring may enhance these effects due to increased interaction with microbial cell membranes.

2. Anti-inflammatory Effects

The compound has been evaluated for its potential anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, compounds with similar structures have been shown to block the activity of cyclooxygenase (COX) enzymes and reduce the production of nitric oxide in macrophages.

3. Anticancer Potential

Preliminary studies indicate that this compound might possess anticancer activity. Molecular docking studies suggest that it could interact with key proteins involved in cancer cell proliferation and survival. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound and its derivatives:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Showed effective inhibition against Staphylococcus aureus with an IC50 value of 25 µg/mL. |

| Study B | Anti-inflammatory | Reduced TNF-alpha levels by 40% in LPS-stimulated macrophages at a concentration of 10 µM. |

| Study C | Anticancer | Induced apoptosis in A549 lung cancer cells with an IC50 value of 30 µg/mL; mechanism involves caspase activation. |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- The thiophene ring enhances lipophilicity and membrane permeability.

- Interaction with specific receptors or enzymes leads to modulation of signaling pathways associated with inflammation and tumorigenesis.

Future Directions

Further research is needed to fully elucidate the biological mechanisms and therapeutic potential of this compound. Suggested areas for future study include:

- Detailed pharmacokinetic and pharmacodynamic profiling.

- Exploration of structure-activity relationships (SAR) to optimize efficacy.

- Clinical trials to assess safety and effectiveness in humans.

Q & A

Q. What are the common synthetic routes for 2-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine?

Methodological Answer: The synthesis typically involves cyclocondensation reactions. A validated approach includes reacting 2-aminothiophenol with a substituted chalcone derivative (e.g., 3-(4-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one) in methanol under acidic conditions (e.g., concentrated HCl) at elevated temperatures (~473 K for 4 hours). Post-reaction, extraction with ether and crystallization from ethyl alcohol yields the product (85% yield). Alternative methods include oxadiazole-mediated cyclization or solvent-free protocols catalyzed by chloroacetic acid, which reduces reaction time and improves atom economy .

Key Reaction Parameters:

| Reactants | Conditions | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|---|

| 2-Aminothiophenol + Chalcone | 473 K, 4 h | HCl/MeOH | 85% | |

| Thiolactams + Thioethers | Solvent-free | Chloroacetic acid | ~75% |

Q. What characterization techniques are recommended for confirming the structure of this compound?

Methodological Answer:

- X-ray Crystallography : Resolves bond lengths, dihedral angles (e.g., 53.6° between benzene rings), and confirms boat conformation of the thiazepine ring .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., thiophenyl protons at δ 6.8–7.4 ppm).

- Elemental Analysis : Validates empirical formulas (e.g., C₁₉H₁₄FNS₂ requires C 67.23%, H 4.16%; observed C 67.20%, H 4.11%) .

- HPLC-MS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 340).

Q. What safety considerations are necessary when handling this compound?

Methodological Answer: Limited toxicity data necessitate stringent precautions:

- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Conduct reactions in fume hoods due to volatile byproducts (e.g., HCl gas).

- Store in inert atmospheres (argon/nitrogen) to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

- Temperature Modulation : Lowering reaction temperature (e.g., 273–298 K) minimizes side reactions during acylation steps .

- Catalyst Screening : Substituent-dependent catalysts (e.g., triethylamine for nucleophilic substitutions) enhance regioselectivity .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while microwave-assisted synthesis reduces time by 30–50% .

Example Optimization Workflow:

Screen solvents (methanol vs. toluene) for intermediate stability.

Test catalysts (TEA, NaOAc) for acylation efficiency.

Use DoE (Design of Experiments) to model temperature/time impact.

Q. How do structural variations in the benzodiazepine core affect pharmacological activity?

Methodological Answer:

- Substituent Effects : Fluorophenyl groups enhance CNS activity (e.g., receptor binding), while methoxy groups increase lipophilicity, improving blood-brain barrier penetration .

- Heteroatom Substitution : Replacing sulfur with oxygen (benzoxazepines) reduces cytotoxicity but alters calcium channel blocking efficacy .

- Pharmacophore Mapping : Docking studies (e.g., AutoDock Vina) correlate dihedral angles (e.g., 34.3° twist) with GABA-A receptor affinity .

Activity Trends:

| Derivative | Substituent | Biological Activity | IC₅₀ (μM) |

|---|---|---|---|

| 4-Fluorophenyl | F | Antihypertensive | 0.12 |

| 3,4-Dimethoxyphenyl | OMe | Antimicrobial | 1.8 |

Q. What analytical methods resolve contradictions in structural data for derivatives?

Methodological Answer:

- SC-XRD vs. DFT Calculations : Discrepancies in bond lengths (e.g., C–S: 1.76 Å observed vs. 1.72 Å computed) are resolved via Hirshfeld surface analysis to assess crystal packing effects .

- Dynamic NMR : Detects conformational flexibility in solution (e.g., ring puckering) not observed in solid-state structures .

- Synchrotron XRD : High-resolution data (λ = 0.7 Å) clarifies ambiguous electron density in fused-ring systems .

Case Study:

For 2-(4-fluorophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine, SC-XRD confirmed the boat conformation, while DFT suggested a planar transition state. MD simulations reconciled this by showing temperature-dependent ring flipping .

Data Contradiction Analysis

Example: Conflicting reports on the antimicrobial efficacy of 3,4-dimethoxyphenyl derivatives may arise from:

- Strain Variability : Gram-positive vs. Gram-negative bacteria (e.g., S. aureus MIC = 1.8 μM vs. E. coli MIC = 12 μM) .

- Assay Conditions : Broth microdilution (pH 7.4) vs. agar diffusion (pH 6.5) alters compound ionization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.